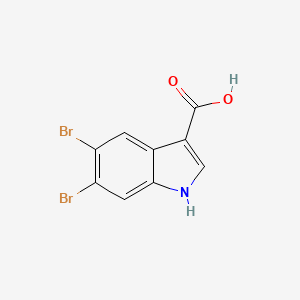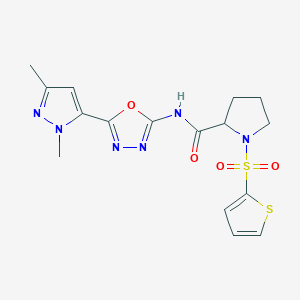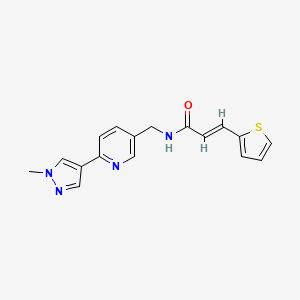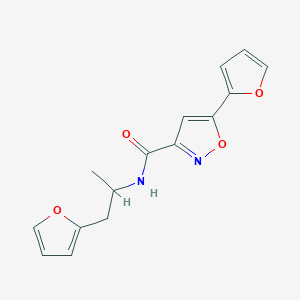
5,6-dibromo-1H-indole-3-carboxylic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,6-dibromo-1H-indole-3-carboxylic acid is a marine-derived natural product isolated from Smenospongia sp . It has a molecular weight of 318.95 . The IUPAC name for this compound is 5,6-dibromo-1H-indole-3-carboxylic acid .
Molecular Structure Analysis
The InChI code for 5,6-dibromo-1H-indole-3-carboxylic acid is1S/C9H5Br2NO2/c10-6-1-4-5(9(13)14)3-12-8(4)2-7(6)11/h1-3,12H,(H,13,14) . This indicates the molecular structure of the compound. Physical And Chemical Properties Analysis
5,6-dibromo-1H-indole-3-carboxylic acid is a solid at room temperature . It has a melting point of 255-257°C . The compound has a density of 2.2±0.1 g/cm³ . Its molar refractivity is 60.8±0.3 cm³ , and it has a polar surface area of 53 Ų .Wissenschaftliche Forschungsanwendungen
Synthesis of Natural and Non-Natural Derivatives
5,6-Dibromo-1H-indole-3-carboxylic acid serves as a key intermediate in the regioselective synthesis of meridianin F and 5,6-dibromo-2'-demethylaplysinopsin, highlighting its significance in the construction of natural and non-natural indole derivatives. This process involves the treatment of methyl indole-3-carboxylate with bromine, leading to methyl 5,6-dibromoindole-3-carboxylate, which can be further processed into the parent 5,6-dibromoindole and its derivatives through a one-pot, microwave-mediated hydrolysis and decarboxylation procedure (Parsons et al., 2011).
Application in Indole Synthesis Methods
The compound is also relevant in the broader context of indole synthesis strategies. A comprehensive review categorizes various methodologies for indole construction, reflecting the compound's potential utility in diverse synthetic routes. The review underscores the importance of such intermediates in enabling the synthesis of indoles, which are foundational structures for many biologically active compounds (Taber & Tirunahari, 2011).
Electrochemical Applications
In the realm of materials science, derivatives of indole-3-carboxylic acid, such as poly(indole-5-carboxylic acid), have been investigated for their electrochemical properties. These studies explore the effects of carboxylic substituent position on electrodeposition, morphology, and capacitance performance, which are critical for the development of supercapacitors. Such research highlights the versatility of indole carboxylic acids in contributing to advancements in energy storage technologies (Ma et al., 2015).
Biological Applications
Furthermore, the exploration of indole-3-carboxylic acid derivatives in the creation of bioactive molecules demonstrates the potential of 5,6-dibromo-1H-indole-3-carboxylic acid in medicinal chemistry. For instance, the development of selective glycine-site NMDA receptor antagonists based on indole-2-carboxylic acid analogs underscores the compound's relevance in drug discovery and the synthesis of therapeutic agents (Baron et al., 2005).
Safety and Hazards
The compound is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
Wirkmechanismus
Target of Action
The primary targets of 5,6-dibromo-1H-indole-3-carboxylic acid are currently unknown. This compound is a derivative of indole, a heterocyclic aromatic organic compound that is widely distributed in the natural environment and can be produced by a variety of bacteria .
Mode of Action
Indole derivatives are known to interact with various biological targets and exhibit a wide range of biological activities .
Biochemical Pathways
Indole and its derivatives are known to be involved in a variety of biological processes, including the regulation of bacterial physiology .
Pharmacokinetics
The compound’s bioavailability, how it is absorbed and distributed in the body, how it is metabolized, and how it is excreted, are all factors that would need to be investigated in pharmacokinetic studies .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 5,6-dibromo-1H-indole-3-carboxylic acid. Factors such as pH, temperature, and the presence of other substances can affect the compound’s stability and activity .
Eigenschaften
IUPAC Name |
5,6-dibromo-1H-indole-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Br2NO2/c10-6-1-4-5(9(13)14)3-12-8(4)2-7(6)11/h1-3,12H,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUKDDHPPAUVCRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1Br)Br)NC=C2C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Br2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.95 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,6-dibromo-1H-indole-3-carboxylic Acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,7-dimethyl-9-(4-methylphenyl)-3-(2-morpholin-4-ylethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2844875.png)

![3-(4-Ethoxyphenyl)sulfonyl-6-fluoro-1-[(3-fluorophenyl)methyl]quinolin-4-one](/img/structure/B2844877.png)


![5-[4-(4-Fluorophenyl)piperazin-1-yl]sulfonyl-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B2844883.png)


![S-(5-fluoro-2-methoxyphenyl)-2-[4-(furan-2-yl)phenyl]-2-hydroxyethane-1-sulfonamido](/img/structure/B2844889.png)
![4-[4-(3-Chlorophenyl)piperazino]-6-[(isopropylsulfanyl)methyl]-2-phenylpyrimidine](/img/structure/B2844891.png)

![tert-butyl N-[(1S)-1-[4-(iodomethyl)-1,3-oxazol-2-yl]ethyl]carbamate](/img/structure/B2844893.png)

